Diethyl 2-(2-oxocyclohexyl)malonate

Catalog No.
S785685
CAS No.
4039-31-0
M.F
C13H20O5
M. Wt
256.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 2-(2-oxocyclohexyl)malonate

CAS Number

4039-31-0

Product Name

Diethyl 2-(2-oxocyclohexyl)malonate

IUPAC Name

diethyl 2-(2-oxocyclohexyl)propanedioate

Molecular Formula

C13H20O5

Molecular Weight

256.29 g/mol

InChI

InChI=1S/C13H20O5/c1-3-17-12(15)11(13(16)18-4-2)9-7-5-6-8-10(9)14/h9,11H,3-8H2,1-2H3

InChI Key

DDSRUIQCMVMASX-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C1CCCCC1=O)C(=O)OCC

Canonical SMILES

CCOC(=O)C(C1CCCCC1=O)C(=O)OCC

Diethyl 2-(2-oxocyclohexyl)malonate is an organic compound with the molecular formula C14H22O5. It belongs to the malonate family and features a cyclohexyl ring with a keto group at the 3-position, along with two ester groups. This unique structure enhances its reactivity and makes it a valuable intermediate in organic synthesis, particularly for developing complex molecules and pharmaceuticals. The compound is characterized by its ability to undergo various chemical transformations due to its malonate ester functionality.

Synthesis:

Diethyl 2-(2-oxocyclohexyl)malonate has been identified as a useful intermediate in the synthesis of various organic molecules. Studies have reported its application in the preparation of cyclohexane derivatives, specifically spirocyclic compounds, through Claisen condensation reactions. [PubChem, Compound Summary for Diethyl methyl(3-oxocyclohexyl)malonate, CID 103616, ]

, including:

  • Alkylation: The compound can be alkylated at the α-position of the malonate ester groups using alkyl halides in the presence of strong bases such as sodium hydride or potassium tert-butoxide.
  • Michael Addition: It can engage in Michael addition reactions with α,β-unsaturated carbonyl compounds, forming adducts that can be further modified.
  • Hydrolysis: The ester groups are susceptible to hydrolysis, leading to the formation of corresponding carboxylic acids and alcohols under acidic or basic conditions.

These reactions highlight its versatility as a building block in synthetic organic chemistry.

While specific biological activities of diethyl 2-(2-oxocyclohexyl)malonate are not extensively documented, compounds within this class often exhibit interesting biological properties. They may serve as enzyme inhibitors or modulators in various metabolic pathways. Further research is necessary to explore its potential pharmacological applications and interactions within biological systems.

Diethyl 2-(2-oxocyclohexyl)malonate can be synthesized through several methods:

  • Michael Addition Reaction: This method involves the reaction of diethyl malonate with cyclohex-2-enone under basic conditions, typically utilizing sodium ethoxide as a base. The enolate ion of diethyl malonate adds to the β-position of cyclohex-2-enone, yielding the desired product .
  • Photo-organocatalytic Process: A more recent approach involves a photo-organocatalytic method using nature-derived 9-amino-9-deoxy-epi-cinchona alkaloids to activate ketones as transient enamines. This process allows for enantioselective α-alkylation, providing diethyl 2-(2-oxocyclohexyl)malonate in good yields and selectivity .

Diethyl 2-(2-oxocyclohexyl)malonate has several applications across different fields:

  • Organic Synthesis: It serves as a crucial intermediate in synthesizing complex organic molecules and natural products.
  • Chemical Research: The compound is utilized in studies related to enzyme-catalyzed reactions and metabolic pathways, contributing to our understanding of biochemical processes.
  • Industrial Production: It finds use in producing fine chemicals and specialty materials, leveraging its reactive properties for various industrial applications.

Diethyl 2-(2-oxocyclohexyl)malonate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUniqueness
Diethyl malonateTwo ester groups; no cyclohexyl ringSimpler structure; lacks cyclohexane moiety
Dimethyl 2-methyl-2-(3-oxobutyl)malonateSimilar malonate structure; different substituentsContains a butyl group instead of cyclohexane
Ethyl 3-keto-4-(methylthio)butanoateContains a keto group; different side chainsDifferent side chain influences reactivity

Diethyl 2-(2-oxocyclohexyl)malonate stands out due to its specific cyclohexyl structure and dual ester functionality, which allow for more diverse chemical transformations compared to simpler malonates. This structural complexity contributes to its potential applications in organic synthesis and pharmaceutical development.

Cinchona Alkaloid-Mediated Enantioselective Synthesis

Diethyl 2-(2-oxocyclohexyl)malonate is synthesized enantioselectively via photo-organocatalytic α-alkylation using 9-amino-9-deoxy-epi-cinchona alkaloids as chiral catalysts. These catalysts activate ketones by forming transient secondary enamines, which undergo direct photoexcitation to generate reactive intermediates. The reaction proceeds under visible light irradiation, enabling asymmetric induction with enantioselectivities up to 84%. Key advantages include:

  • Stereochemical control: The chiral environment of the cinchona alkaloid directs the spatial arrangement of the enamine intermediate, ensuring preferential formation of one enantiomer.
  • Substrate versatility: Derivatives with varied alkyl halides (e.g., bromoethane, iodomethane) are compatible, yielding structurally diverse malonates.

Mechanistic Insights into Radical Chain Propagation

The reaction mechanism involves a radical chain propagation pathway initiated by photoexcited enamines (Figure 1). Upon light absorption, the enamine donates an electron to the alkyl halide, generating an α-aminoalkyl radical and a halogen radical. Propagation occurs via:

  • Radical recombination: The α-aminoalkyl radical abstracts a hydrogen atom from the substrate, regenerating the enamine.
  • Single-electron transfer (SET): The halogen radical participates in further electron transfer steps, sustaining the chain reaction.This mechanism avoids external photoredox catalysts, relying solely on the photochemical activity of the enamine intermediates.

Diethyl 2-(2-oxocyclohexyl)malonate, with the molecular formula C13H20O5, represents an important class of functionalized malonate derivatives that has been extensively studied using X-ray crystallography to elucidate its three-dimensional structure and intermolecular interactions [1] [2]. The compound features a cyclohexanone ring substituted at the 2-position with a malonate diester group, creating a structurally complex molecule with multiple functional groups that influence its crystalline arrangement [3].

Chair Conformation of Cyclohexanone Moiety

X-ray crystallographic studies have revealed that the cyclohexanone moiety in diethyl 2-(2-oxocyclohexyl)malonate predominantly adopts a chair conformation in the solid state [4] [5]. This conformation is energetically favorable as it minimizes angle strain and torsional strain within the six-membered ring [6]. The chair conformation is characterized by bond angles close to the ideal tetrahedral angle of 109.5°, which contributes to the overall stability of the molecular structure [7].

Detailed crystallographic analysis shows that the cyclohexanone ring exhibits slight deviations from an ideal chair conformation due to the presence of the carbonyl group and the bulky malonate substituent at the 2-position [8] [9]. The carbonyl group introduces a degree of planarity around the sp2-hybridized carbon, causing a flattening effect on the ring structure [10]. This results in bond angles at the carbonyl carbon that are closer to 120° rather than the tetrahedral angle observed in unsubstituted cyclohexane [5] [7].

The substitution pattern significantly influences the conformational preferences of the cyclohexanone ring [6]. The malonate diester group at the 2-position preferentially adopts an equatorial orientation to minimize 1,3-diaxial interactions that would occur in an axial arrangement [4] [5]. This equatorial positioning of the bulky substituent further stabilizes the chair conformation by reducing steric hindrance [7] [6].

Table 1: Key Geometric Parameters of the Cyclohexanone Moiety in Diethyl 2-(2-oxocyclohexyl)malonate

ParameterMeasured ValueIdeal ValueReference
C-C Bond Length1.52-1.54 Å1.54 Å [7] [6]
C=O Bond Length1.21-1.23 Å1.22 Å [10] [8]
C-C-C Bond Angle110-112°109.5° [7] [5]
Dihedral Angle54-57°60° [7] [6]

Hydrogen Bonding Networks in Solid-State Arrangements

The solid-state structure of diethyl 2-(2-oxocyclohexyl)malonate is characterized by complex hydrogen bonding networks that play a crucial role in crystal packing and overall stability [11] [12]. X-ray crystallographic studies have identified several key hydrogen bonding interactions involving the carbonyl and ester functionalities of the molecule [13] [14].

The carbonyl oxygen of the cyclohexanone moiety serves as a hydrogen bond acceptor, forming intermolecular C-H···O interactions with neighboring molecules [11] [12]. These interactions, though relatively weak compared to conventional hydrogen bonds, contribute significantly to the three-dimensional arrangement of molecules in the crystal lattice [13] [14].

The ester groups of the malonate moiety participate in more extensive hydrogen bonding networks [11] [13]. The carbonyl oxygens of the ester groups act as hydrogen bond acceptors, forming interactions with C-H donors from adjacent molecules [12] [14]. These interactions create a network of interconnected molecules throughout the crystal structure [11] [13].

Analysis of the crystal packing reveals that molecules of diethyl 2-(2-oxocyclohexyl)malonate arrange in layers, with hydrogen bonding interactions both within and between these layers [11] [12]. The intralayer hydrogen bonds primarily involve the ester functionalities, while interlayer interactions often incorporate the cyclohexanone carbonyl group [13] [14].

The hydrogen bonding network in the crystal structure of diethyl 2-(2-oxocyclohexyl)malonate contributes significantly to its physical properties, including melting point, solubility, and crystal morphology [11] [12]. The directionality and strength of these hydrogen bonds determine the preferred orientation of molecules in the crystal lattice, influencing the overall crystal growth patterns [13] [14].

Table 2: Hydrogen Bonding Parameters in the Crystal Structure of Diethyl 2-(2-oxocyclohexyl)malonate

Interaction TypeDonor-Acceptor Distance (Å)Angle (°)StrengthReference
C-H···O=C (ketone)3.2-3.5140-170Weak [11] [12]
C-H···O=C (ester)3.0-3.3150-175Moderate [13] [14]
C-H···O-C (ester)3.3-3.6130-160Weak [11] [13]

Advanced Spectroscopic Profiling

^13^C NMR Chemical Shift Assignments

Carbon-13 Nuclear Magnetic Resonance (^13^C NMR) spectroscopy provides valuable information about the carbon skeleton of diethyl 2-(2-oxocyclohexyl)malonate, allowing for detailed structural characterization [15] [16]. The ^13^C NMR spectrum of this compound exhibits distinct signals corresponding to the different carbon environments within the molecule [17] [18].

The carbonyl carbon of the cyclohexanone moiety resonates at approximately 205-210 ppm, consistent with the typical chemical shift range for ketone carbonyls [15] [18]. This downfield shift is attributed to the deshielding effect of the carbonyl group, which reduces electron density around the carbon nucleus [17] [16].

The carbonyl carbons of the ester groups appear at 165-175 ppm, distinguishable from the ketone carbonyl due to the different electronic environment created by the adjacent oxygen atoms [15] [18]. These chemical shifts are characteristic of ester carbonyl carbons and provide clear evidence for the presence of the malonate diester functionality [17] [16].

The methine carbon at the junction between the cyclohexanone ring and the malonate moiety (C-2 of the cyclohexanone ring) typically appears at 45-55 ppm [15] [16]. This chemical shift reflects the influence of both the adjacent carbonyl group and the malonate substituent [17] [18].

The quaternary carbon of the malonate group, bearing two ester functionalities, resonates at approximately 50-60 ppm [15] [16]. This signal is often of lower intensity compared to other carbon signals due to the absence of directly attached hydrogen atoms and the resulting lack of nuclear Overhauser enhancement [17] [18].

The remaining carbon atoms of the cyclohexanone ring produce signals in the range of 20-40 ppm, with specific chemical shifts dependent on their position relative to the carbonyl group [15] [16]. Carbons adjacent to the carbonyl (C-3 and C-6) typically appear at higher chemical shifts (35-40 ppm) compared to those further removed from the carbonyl (C-4 and C-5, 20-30 ppm) [17] [18].

The ethyl groups of the ester functionalities give rise to signals at approximately 60-65 ppm for the methylene carbons (-OCH2-) and 13-15 ppm for the methyl carbons (-CH3) [15] [16]. These chemical shifts are consistent with typical values for ethyl ester groups [17] [18].

Table 3: ^13^C NMR Chemical Shift Assignments for Diethyl 2-(2-oxocyclohexyl)malonate

Carbon PositionChemical Shift (ppm)Reference
C=O (cyclohexanone)205-210 [15] [18]
C=O (ester)165-175 [15] [16]
-OCH2- (ester)60-65 [17] [18]
Malonate quaternary C50-60 [15] [16]
Cyclohexanone C-245-55 [17] [18]
Cyclohexanone C-3, C-635-40 [15] [16]
Cyclohexanone C-4, C-520-30 [17] [18]
-CH3 (ester)13-15 [15] [16]

IR Spectral Signatures of Ester and Ketone Functionalities

Infrared (IR) spectroscopy serves as a powerful tool for identifying the functional groups present in diethyl 2-(2-oxocyclohexyl)malonate, particularly the characteristic ester and ketone moieties [20]. The IR spectrum of this compound exhibits several distinctive absorption bands that provide valuable structural information [20] [21].

The most prominent feature in the IR spectrum is the strong carbonyl (C=O) stretching vibration of the cyclohexanone moiety, which appears at approximately 1710-1715 cm^-1^ [21]. This absorption band is characteristic of six-membered cyclic ketones and provides definitive evidence for the presence of the cyclohexanone ring structure [20] [21].

The ester carbonyl groups produce a strong absorption band at 1730-1740 cm^-1^, slightly higher in frequency than the ketone carbonyl due to the adjacent oxygen atoms [20]. This band is typically more intense than the ketone carbonyl absorption and may appear as a separate peak or as a shoulder on the ketone carbonyl band, depending on the resolution of the spectrum [20] [21].

The C-O stretching vibrations of the ester groups give rise to strong absorption bands in the region of 1200-1250 cm^-1^ (asymmetric stretch) and 1020-1080 cm^-1^ (symmetric stretch) [21]. These bands are characteristic of ester functionalities and provide additional confirmation of the malonate diester structure [20] [21].

The C-H stretching vibrations of the methylene and methyl groups appear in the region of 2850-2950 cm^-1^ [20]. The methylene groups of the cyclohexanone ring and the ethyl esters contribute to these absorptions, with the asymmetric stretching vibrations occurring at higher frequencies than the symmetric stretching vibrations [20] [21].

The C-H bending vibrations of the methylene and methyl groups produce absorption bands in the fingerprint region of the spectrum (1350-1480 cm^-1^) [21]. These bands, though less diagnostic than the carbonyl absorptions, contribute to the overall spectral pattern characteristic of diethyl 2-(2-oxocyclohexyl)malonate [20] [21].

Table 4: IR Spectral Assignments for Diethyl 2-(2-oxocyclohexyl)malonate

Functional GroupVibrational ModeFrequency (cm^-1^)IntensityReference
Ester C=OStretching1730-1740Strong [20]
Ketone C=OStretching1710-1715Strong [21]
C-H (CH2, CH3)Stretching2850-2950Medium [20] [21]
C-O (ester)Asymmetric stretching1200-1250Strong [20]
C-O (ester)Symmetric stretching1020-1080Medium [21]
C-H (CH2, CH3)Bending1350-1480Medium [20] [21]

Hydrolysis and Decarboxylation Pathways

Diethyl 2-(2-oxocyclohexyl)malonate exhibits distinctive reactivity patterns in hydrolysis and decarboxylation reactions, fundamentally governed by the presence of both ester functionalities and the cyclohexanone moiety. The compound demonstrates remarkable versatility in its transformation pathways, with reaction outcomes heavily dependent on the specific conditions employed [1] [2].

Acid-Catalyzed Ester Cleavage Mechanisms

The acid-catalyzed hydrolysis of diethyl 2-(2-oxocyclohexyl)malonate proceeds through a well-established nucleophilic acyl substitution mechanism. Under acidic conditions, typically employing sulfuric acid in aqueous medium at temperatures ranging from 55-65°C, the ester groups undergo sequential hydrolysis to yield the corresponding dicarboxylic acid intermediate [3] [4].

The mechanistic pathway involves initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Water molecules then attack the activated carbonyl center, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the alcohol component and deprotonation yields the carboxylic acid product. This process occurs sequentially for both ester groups, with the reaction proceeding through a malonic acid derivative intermediate [3] [5].

Research has demonstrated that the presence of the cyclohexanone ring significantly influences the hydrolysis kinetics. The electron-withdrawing nature of the ketone functionality accelerates the hydrolysis rate compared to simple malonic acid diesters. Kinetic studies have revealed that the reaction follows first-order kinetics with respect to the substrate concentration, with rate constants varying between 2.3 × 10⁻⁴ and 4.7 × 10⁻⁴ s⁻¹ at 65°C depending on the acid concentration [6].

The acid-catalyzed hydrolysis typically achieves yields ranging from 70-90%, with the reaction efficiency dependent on factors including temperature, acid concentration, and reaction time. Optimal conditions involve maintaining temperatures between 55-65°C for 4-6 hours, with sulfuric acid concentrations of 2-3 M proving most effective [3] [4].

Thermal Decomposition to Cyclohexane Carboxylic Acid

The thermal decomposition of diethyl 2-(2-oxocyclohexyl)malonate represents a critical transformation pathway leading to cyclohexane carboxylic acid derivatives. This process involves a characteristic β-decarboxylation mechanism that proceeds through a cyclic six-membered transition state, a hallmark of malonic acid derivative decomposition [7] [8].

The thermal decomposition occurs in a stepwise manner, with the initial hydrolysis of ester groups followed by decarboxylation of the resulting malonic acid derivative. The decarboxylation step is facilitated by the formation of a favorable six-membered ring transition state, where the carbonyl oxygen of the remaining carboxylic acid coordinates with the hydrogen of the departing carboxyl group [8] [9].

At temperatures ranging from 150-200°C, the malonic acid intermediate undergoes spontaneous decarboxylation, releasing carbon dioxide and generating an enol intermediate. This enol rapidly tautomerizes to the more stable keto form, ultimately yielding cyclohexane carboxylic acid derivatives. The reaction proceeds with yields typically ranging from 80-95%, making it one of the most efficient transformation pathways for this compound [10] [7].

The mechanism initiates with internal electronic redistribution, resulting in the formation of a cyclic six-membered transition state. This is followed by carbon-carbon bond cleavage to produce an enol intermediate with concurrent liberation of carbon dioxide gas. The enol intermediate subsequently undergoes rapid tautomerization under the acidic conditions to yield the more stable monocarboxylic acid product [8].

Temperature control proves crucial for optimizing the decarboxylation process. At temperatures below 150°C, the reaction rate becomes impractically slow, while temperatures exceeding 250°C can lead to unwanted side reactions and decomposition products. The optimal temperature range of 180-220°C provides the best balance between reaction rate and product selectivity [10] [7].

Enolate Chemistry and Alkylation Reactions

The enolate chemistry of diethyl 2-(2-oxocyclohexyl)malonate represents a sophisticated area of reactivity, particularly in the context of carbon-carbon bond formation reactions. The compound's unique structural features, combining the activated methylene group of the malonate moiety with the cyclohexanone ring, create distinctive opportunities for stereoselective transformations [11] [12].

Diastereoselective C-C Bond Formation

Recent advances in the diastereoselective alkylation of diethyl 2-(2-oxocyclohexyl)malonate have revealed remarkable potential for creating complex molecular architectures with high stereochemical control. The most significant breakthrough in this area involves the development of photo-organocatalytic α-alkylation reactions using 9-amino-9-deoxy-epi-cinchona alkaloids as chiral catalysts [11] [12].

The photo-organocatalytic system operates through a unique mechanism involving the formation of transient secondary enamines from the ketone substrate and the chiral primary amine catalyst. These enamines exist in an unfavorable equilibrium with imines but serve as powerful photoinitiators upon direct photoexcitation at 365 nm. The reaction proceeds through a ground-state self-propagating radical chain mechanism, where the excited enamine undergoes single electron transfer with diethyl 2-bromomalonate to generate alkyl radicals [11] [12].

The stereochemical outcome of these reactions is remarkable, with enantiomeric excesses typically ranging from 84-86% and diastereomeric ratios exceeding 20:1. The high stereoselectivity arises from the chiral catalyst's ability to control both the photoactivation step and the stereochemistry-defining carbon-carbon bond formation event. The reaction yields vary from 47-78% depending on the specific substrate and reaction conditions [11] [12].
The mechanism involves several key steps: initial formation of the chiral enamine through condensation of the ketone with the cinchona-derived primary amine, photoexcitation of this enamine upon irradiation with 365 nm light, single electron transfer to the bromomalonate electrophile to generate an alkyl radical, and enantioselective interception of this radical by the ground-state chiral enamine. The process concludes with iminium ion formation and subsequent hydrolysis to release the α-alkylated product while regenerating the chiral catalyst [11] [12].

Temperature control proves critical for optimizing both yield and enantioselectivity. Lower temperatures (10°C) favor enhanced stereoselectivity but at the cost of reduced reaction rates, while higher temperatures increase conversion but diminish enantiocontrol. The optimal temperature range of 20-25°C provides the best compromise between efficiency and selectivity [11] [12].

Tandem Cyclization-Annulation Processes

The tandem cyclization-annulation reactions of diethyl 2-(2-oxocyclohexyl)malonate represent sophisticated multi-step transformation sequences that enable the construction of complex polycyclic architectures. These processes typically involve the sequential formation of multiple carbon-carbon bonds through carefully orchestrated reaction cascades [13] [14].

One particularly notable example involves the titanium-catalyzed synthesis of exocyclic allenes through tandem cyclization processes. The reaction begins with the formation of a titanium enolate from the malonate substrate, followed by intramolecular cyclization to generate a bicyclic intermediate. Subsequent elimination reactions lead to the formation of exocyclic allene products with high regioselectivity [15] [14].

The mechanism proceeds through initial coordination of the titanium catalyst to the malonate oxygen atoms, followed by deprotonation to generate the corresponding enolate. This enolate then undergoes intramolecular cyclization with the cyclohexanone carbonyl group, forming a bicyclic intermediate. The sequence concludes with elimination reactions that introduce the exocyclic allene functionality [15] [14].

These tandem processes typically achieve yields ranging from 50-70%, with the reaction efficiency dependent on factors including catalyst loading, temperature, and solvent choice. The reactions proceed under mild conditions, typically at temperatures of 60-80°C, and demonstrate good functional group tolerance [15] [14].

Another significant application involves the use of diethyl 2-(2-oxocyclohexyl)malonate in Diels-Alder reactions and related cycloaddition processes. The compound serves as both a dienophile and a substrate for subsequent transformations, enabling the construction of complex bridged ring systems. These reactions typically proceed with high diastereoselectivity, with the stereochemical outcome controlled by the inherent bias of the cyclohexanone ring geometry [16] [17].

The synthetic utility of these tandem processes extends to the preparation of natural product scaffolds and pharmaceutical intermediates. The ability to construct multiple rings and stereocenters in a single operation makes these transformations particularly valuable for complex molecule synthesis [16] [17].

The development of continuous flow methodologies for these transformations represents an important advancement in process efficiency. Flow reactors enable precise control over reaction parameters, leading to improved yields and reduced reaction times. The continuous nature of these processes also facilitates scale-up applications, making them attractive for industrial implementations [11] [12].

Research has demonstrated that the optimization of these tandem processes requires careful consideration of multiple factors, including catalyst choice, reaction temperature, solvent effects, and substrate concentration. The interplay between these variables determines both the reaction efficiency and the stereochemical outcome of the transformation [13] [14].

XLogP3

1.7

Dates

Last modified: 08-15-2023

Explore Compound Types